The Emerging Therapeutic Potential of 7-Aminobenzofuran-2-Carboxylic Acid Derivatives
The Emerging Therapeutic Potential of 7-Aminobenzofuran-2-Carboxylic Acid Derivatives
An In-Depth Technical Guide
Abstract
The benzofuran nucleus is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural and synthetic compounds.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide focuses on a specific, promising subclass: 7-aminobenzofuran-2-carboxylic acid derivatives. The strategic placement of an amino group at the C-7 position and a carboxylic acid at the C-2 position creates a unique electronic and structural profile, unlocking potent and often selective interactions with various biological targets. We will delve into the significant anticancer and antimicrobial activities of these compounds, elucidating the mechanisms of action, summarizing critical structure-activity relationships (SAR), and providing detailed experimental protocols for their evaluation.
Anticancer Activity: A Multi-Mechanistic Approach
The most profound biological activities reported for 7-aminobenzofuran-2-carboxylic acid and its close analogs are centered on oncology. These molecules engage with multiple facets of cancer biology, from direct enzyme inhibition to the modulation of complex cellular signaling pathways and overcoming drug resistance.
Targeted Enzyme Inhibition in Oncology
The precise architecture of the benzofuran-2-carboxylic acid core makes it an excellent inhibitor for several key enzymes implicated in cancer progression. The carboxylic acid often acts as a crucial anchoring group, forming salt bridges or hydrogen bonds within the enzyme's active site.[4]
-
Pim-1 Kinase Inhibition: Pim-1 is a proto-oncogene serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell survival and proliferation. Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.[4] X-ray crystallography has revealed that the carboxylic acid and an amino group are vital for mediating salt-bridge and hydrogen bond interactions within the Pim-1 active site, highlighting the importance of this scaffold.[4]
-
Carbonic Anhydrase (CA) Inhibition: Tumor-associated carbonic anhydrases, particularly isoforms hCA IX and XII, are crucial for regulating pH in the hypoxic tumor microenvironment, facilitating cancer cell survival and metastasis. Benzofuran-based carboxylic acids have emerged as effective, submicromolar inhibitors of hCA IX and XII.[5][6] These derivatives show promising selectivity for the tumor-associated isoforms over the cytosolic, off-target hCA I and II, which is a critical consideration for minimizing side effects.[6]
-
Lymphoid Tyrosine Phosphatase (LYP) Inhibition: LYP is a key negative regulator of the T-cell receptor (TCR) signaling pathway, making it a prime target for cancer immunotherapy.[7] Inhibiting LYP can enhance T-cell activation and promote an antitumor immune response. Recently, benzofuran-2-carboxylic acid derivatives have been designed as potent and reversible LYP inhibitors, demonstrating significant tumor growth suppression in syngeneic mouse models by boosting antitumor immunity.[7]
-
STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting proliferation and survival. A derivative featuring a 7-phenylamino benzofuran scaffold was identified as a potent STAT3 inhibitor, displaying significant antiproliferation activity against MDA-MB-468 breast cancer cells with an IC50 value of 0.16 μM.[8]
Cellular Effects: Antiproliferation, Cell Cycle Arrest, and Apoptosis
Beyond specific enzyme targets, these derivatives exert powerful effects on cancer cell viability and progression.
-
Antiproliferative Activity: Numerous studies have documented the potent growth-inhibitory activity of benzofuran derivatives against a panel of human cancer cell lines.[9] For example, a 5-bromobenzofuran carboxylic acid derivative demonstrated an IC50 value of 2.52 μM against the MDA-MB-231 breast cancer cell line, a potency comparable to the standard chemotherapeutic drug Doxorubicin.[6]
-
Cell Cycle Arrest and Apoptosis: Mechanistic studies have shown that these compounds can disrupt the normal cell cycle. The aforementioned 5-bromobenzofuran derivative was found to significantly arrest MDA-MB-231 cells in the G2/M phase of the cell cycle.[6] This disruption often leads to apoptosis, or programmed cell death, as evidenced by a dramatic increase in the sub-G1 cell population, a key marker of apoptosis.[6]
Overcoming Multidrug Resistance (MDR)
A major challenge in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10] Closely related 2-aminobenzofuran derivatives have been shown to be potent P-gp inhibitors, capable of resensitizing resistant cancer cells to conventional chemotherapeutic agents like paclitaxel and doxorubicin.[10] This suggests a promising avenue for 7-aminobenzofuran derivatives to act as chemosensitizers in combination therapies.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target / Cell Line | Activity Metric | Value | Reference |
| Benzofuran-based Carboxylic Acids | hCA IX | Kᵢ | 0.56 - 0.91 µM | [5][6] |
| Benzofuran-based Carboxylic Acids | hCA XII | Kᵢ | 0.88 - 3.4 µM | [5][6] |
| 5-Bromobenzofuran Carboxylic Acid (9e) | MDA-MB-231 Breast Cancer | IC₅₀ | 2.52 µM | [6] |
| 5-Bromobenzofuran Carboxylic Acid (9e) | MCF-7 Breast Cancer | IC₅₀ | 14.91 µM | [6] |
| Benzofuran-2-carboxamide (50g) | HCT-116 Colon Cancer | IC₅₀ | 0.87 µM | [9] |
| 2-Acetyl-7-phenylaminobenzofuran (27) | MDA-MB-468 Breast Cancer | IC₅₀ | 0.16 µM | |
| Benzofuran-2-carboxylic Acid (D34) | LYP | Kᵢ | 0.93 µM | [7] |
Antimicrobial Activity
The benzofuran scaffold is a well-established pharmacophore for antimicrobial agents.[1] Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[2]
Mechanism and Structure-Activity Relationship (SAR)
While the precise mechanisms can vary, benzofuran derivatives are thought to interfere with essential cellular processes in microbes. SAR studies have provided valuable insights for optimizing antimicrobial potency. For instance, substitutions at the C-2, C-3, and C-6 positions of the benzofuran ring have been shown to significantly impact antibacterial activity and strain specificity.[1] The presence of hydroxyl groups, specific aryl moieties at C-2, and the hybridization of the benzofuran core with other heterocyclic rings like thiazole or pyrazoline are often essential for robust antimicrobial action.[1]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
| Benzofuran Amide Derivatives (6a, 6b, 6f) | S. aureus, E. coli, C. albicans | MIC | as low as 6.25 µg/mL | [2] |
| 6-Hydroxy Benzofuran Derivatives (15, 16) | Various bacterial strains | MIC₈₀ | 0.78 - 3.12 µg/mL | [1] |
| Benzofuran-5-ol Derivatives (20, 21) | Various fungal species | MIC | 1.6 - 12.5 µg/mL | [1] |
Key Experimental Protocols & Workflows
To facilitate further research in this area, this section provides detailed, validated protocols for assessing the key biological activities of 7-aminobenzofuran-2-carboxylic acid derivatives.
Protocol: In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against a specific kinase.
Causality: The principle is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically via ATP consumption measured by a luminescent signal. A decrease in signal indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human Pim-1 kinase and its specific peptide substrate in the assay buffer to desired concentrations.
-
Prepare ATP solution in assay buffer.
-
-
Compound Serial Dilution:
-
Perform a serial dilution of the test compound stock in a 384-well assay plate to achieve a range of concentrations (e.g., 100 µM to 1 nM). Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Add the diluted Pim-1 kinase to each well containing the test compound and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Terminate the reaction and measure ATP consumption by adding a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent).
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
-
Workflow for Kinase Inhibition Assay
Protocol: Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is a reliable method for assessing cell density based on the measurement of cellular protein content, providing a quantitative measure of a compound's cytotoxicity.
Causality: The SRB dye binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye, which can be extracted and measured colorimetrically, is directly proportional to the total protein mass and therefore to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) into 96-well plates at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Gently remove the medium.
-
Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining and Measurement:
-
Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
-
Data Analysis:
-
Read the optical density (absorbance) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Structure-Activity Relationship (SAR) and Future Perspectives
The collective data allows for the construction of a preliminary SAR model for this scaffold.
Future Directions: The 7-aminobenzofuran-2-carboxylic acid scaffold represents a highly versatile and promising platform for drug discovery. Future research should focus on:
-
Systematic Derivatization: Exploring a wide range of substitutions on the C-7 amino group and the benzene ring to optimize potency and selectivity for specific targets like Pim-1, hCA IX, or LYP.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
In Vivo Efficacy: Advancing the most promising inhibitors into preclinical animal models of cancer and infectious diseases to validate their therapeutic potential.
-
Combination Therapies: Evaluating the synergistic effects of these derivatives when combined with existing chemotherapeutics or immunotherapies, particularly for overcoming drug resistance.
References
-
Asif, M. (2015). A review on biological activities of benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 389-401. [Link]
-
Shaikh, R. S., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 118-125. [Link]
-
Patel, H., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(4), 645-653. [Link]
-
Gao, C., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]
-
Kaur, H., et al. (2014). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 4(65), 34651-34663. [Link]
-
Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2853-2858. [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
-
Abdelrahman, M. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 878-884. [Link]
-
Abdelrahman, M. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 878-884. [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Youssif, B. G. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11333-11357. [Link]
-
Eldehna, W. M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link]
-
De Luca, L., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2873. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27990-28015. [Link]
- Reddy, G. S., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
-
Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 133-141. [Link]
-
Masson, G., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(11), 2955. [Link]
-
Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Matiychuk, V., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(6), 6597-6609. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Liu, X., et al. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 125, 1148-1161. [Link]
-
Wang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Youssif, B. G. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
Jadhav, M. S., & Agrawal, Y. K. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1257-1263. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]
-
Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Semantic Scholar. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
